molecular formula C13H13NO B2855177 7,8,9,10-tetrahydrophenanthridin-6(5H)-one CAS No. 4514-04-9

7,8,9,10-tetrahydrophenanthridin-6(5H)-one

Cat. No.: B2855177
CAS No.: 4514-04-9
M. Wt: 199.253
InChI Key: OTXJKBUDMLOVIB-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydrophenanthridin-6(5H)-one is an organic compound with a complex polycyclic structure It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate Schiff base can be cyclized using a suitable catalyst to form the desired tetrahydrophenanthridinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydrophenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7,8,9,10-tetrahydrophenanthridin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound, which lacks the tetrahydro and ketone functionalities.

    2-Chloro-7,8,9,10-tetrahydrophenanthridin-6-yl-phenyl-methanone: A chlorinated derivative with different chemical properties.

    2-benzoyloxy-7,8,9,10-tetrahydrophenanthridine: A benzoyloxy derivative with distinct reactivity.

Uniqueness

7,8,9,10-tetrahydrophenanthridin-6(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro and ketone functionalities allow for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

7,8,9,10-tetrahydro-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJKBUDMLOVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-04-9
Record name 5,6,7,8,9,10-hexahydrophenanthridin-6-one
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